molecular formula C10H8ClN B580639 3-Chloro-6-methylisoquinoline CAS No. 1259224-12-8

3-Chloro-6-methylisoquinoline

Cat. No.: B580639
CAS No.: 1259224-12-8
M. Wt: 177.631
InChI Key: IIKLBKPDZFJVKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with acetaldehyde under microwave irradiation without any solvent . Hydrochloric acid is often used as a catalyst in this reaction, providing high yields .

Another method includes the use of green and clean syntheses, such as microwave-assisted reactions, solvent-free conditions, and the use of recyclable catalysts . These methods are more environmentally friendly and efficient.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methylisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of 3-substituted-6-methylisoquinoline derivatives.

    Oxidation: Formation of this compound-1-carboxylic acid or aldehyde.

    Reduction: Formation of 3-chloro-6-methyltetrahydroisoquinoline.

Scientific Research Applications

3-Chloro-6-methylisoquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-6-methylisoquinoline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Chloroisoquinoline: Lacks the methyl group at the 6-position.

    6-Methylisoquinoline: Lacks the chlorine atom at the 3-position.

    3-Bromo-6-methylisoquinoline: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

3-Chloro-6-methylisoquinoline is unique due to the presence of both chlorine and methyl groups, which can influence its reactivity and biological activity.

Properties

IUPAC Name

3-chloro-6-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-2-3-8-6-12-10(11)5-9(8)4-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKLBKPDZFJVKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=NC=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306989
Record name 3-Chloro-6-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259224-12-8
Record name 3-Chloro-6-methylisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1259224-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-6-methylisoquinoline
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